![molecular formula C10H6F3N3O2 B2463423 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid CAS No. 1006962-72-6](/img/structure/B2463423.png)

1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

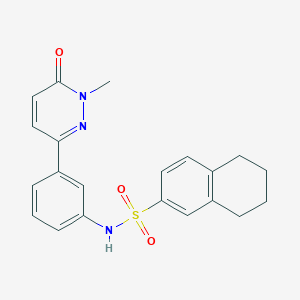

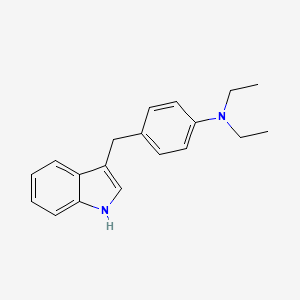

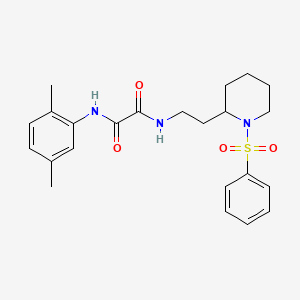

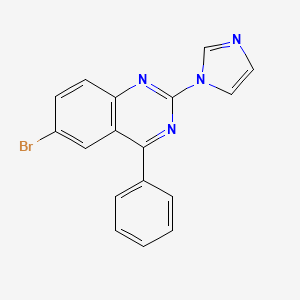

This compound belongs to the class of organic compounds known as 4-benzylpiperidines . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors . It is also an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients have been discussed . The first synthesis of tipranavir using a chiral auxiliary was reported, but later, a practical asymmetric synthesis was also reported .Molecular Structure Analysis

The structure of this compound was characterized by IR, 1 H NMR, 13 C NMR, and MS. Its structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Chemical Reactions Analysis

The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

The empirical formula of this compound is C8H6F3NO2S, and its molecular weight is 237.20 .Applications De Recherche Scientifique

- Bis(pyridin-2-yl)amine (dpa) and its derivatives, including the compound , serve as flexible bidentate N,N-ligands. Researchers apply them extensively in supramolecular chemistry . These ligands can form complexes with metal ions, leading to interesting host-guest interactions and self-assembly phenomena.

- The trifluoromethyl-substituted di(pyridin-2-yl)amine ligands can participate in catalytic reactions. Their coordination to transition metals enables the design of catalysts for various transformations. Researchers have explored their use in cross-coupling reactions, asymmetric catalysis, and other synthetic processes .

- Bis(pyridin-2-yl)amine-based ligands exhibit ion-sensing properties. Their ability to bind metal ions or other analytes makes them valuable in chemical sensing applications. Researchers have developed luminescent sensors based on these ligands for detecting specific ions in solution .

- Some derivatives of this compound have shown promising anti-fibrosis activity in cell-based assays. Researchers have compared their efficacy to existing drugs like Pirfenidone. Further studies are needed to explore their potential as anti-fibrotic agents .

- The trifluoromethyl group in the compound influences its electronic properties and reactivity. Researchers have used similar derivatives in Suzuki–Miyaura cross-coupling reactions, which are essential for carbon–carbon bond formation. These reactions are mild, functional group-tolerant, and environmentally benign .

- Trifluoromethylpyridines find applications in the synthesis of agrochemicals. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine serves as a chemical intermediate for producing crop-protection products. Various synthetic methods have been explored to obtain this compound .

Supramolecular Chemistry

Catalysis

Ion Sensing

Anti-Fibrosis Activity

Transition Metal-Catalyzed Reactions

Crop Protection and Agrochemicals

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes like fatty-acid amide hydrolase 1 . The role of this enzyme is to degrade bioactive fatty amides.

Mode of Action

It is known that the trifluoromethyl group in the pyridine ring can influence the electronic properties, solubility, conformations, and lipophilicity of the compound, which may affect its interaction with its targets.

Biochemical Pathways

Pharmacokinetics

Result of Action

Similar compounds have been found to have significant activity against certain enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature . Furthermore, the presence of other substances in the environment can potentially influence the compound’s efficacy and mode of action.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O2/c11-10(12,13)6-1-2-8(14-5-6)16-4-3-7(15-16)9(17)18/h1-5H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRAZBQUAVXIOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)N2C=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2463346.png)

![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2463351.png)

![Methyl 1-[(4-chlorophenyl)amino]cyclopropane-1-carboxylate](/img/structure/B2463353.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea](/img/structure/B2463354.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2463355.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2463356.png)

![(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B2463359.png)